![molecular formula C14H10Cl2N2O2 B5602602 1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)

1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

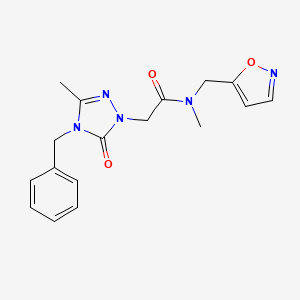

The compound 1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a derivative of pyrazole, a class of organic compounds with significant chemical and biological properties. Pyrazole derivatives are known for their diverse applications in various fields due to their unique structural framework and reactive functionalities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, regiospecific interactions, and sometimes, regioselective synthesis under specific conditions like ultrasound irradiation to achieve high yields and selectivity. The synthesis of such compounds is usually characterized by the formation of a pyrazole ring through the reaction of hydrazine derivatives with suitable diketones or β-diketo esters in the presence of catalysts (Machado et al., 2011).

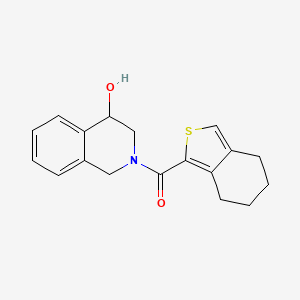

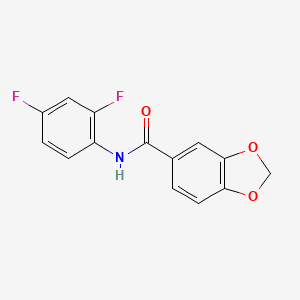

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed through spectroscopic techniques like NMR, MS, FT-IR, and particularly single-crystal X-ray diffraction. These compounds often exhibit unique crystal packing and molecular conformations influenced by weak intermolecular interactions, including hydrogen bonding and π-π stacking interactions (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidative carbonylation. The reactivity is often determined by the substituents on the pyrazole ring, which can influence the electron density and, consequently, the chemical behavior of the compound. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards different reagents (Bacchi et al., 2004).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are influenced by the molecular structure and intermolecular forces present in the compound. X-ray crystallography provides detailed insights into the crystal packing and molecular geometry, which are crucial for understanding the physical behavior of these compounds (Kumarasinghe et al., 2009).

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has identified novel pyrazole derivatives, including compounds related to the specified chemical, exhibiting significant potential as antimicrobial and anticancer agents. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing superior anticancer activity compared to the reference drug doxorubicin and demonstrating good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Fluorescent Properties

Another dimension of research on related pyrazole derivatives focuses on their fluorescent properties. A study by Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, revealing that these compounds exhibit fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting their potential in applications requiring fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).

Structural Characterization and Tautomerism

The structural characterization and tautomerism of NH-pyrazoles, a class closely related to the compound , have been thoroughly studied. For example, Cornago et al. (2009) investigated the annular tautomerism of curcuminoid NH-pyrazoles through X-ray crystallography and NMR spectroscopy, shedding light on the structural dynamics and stability of these compounds (P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, & J. Elguero, 2009).

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c1-7-3-12(19)20-14-13(7)8(2)17-18(14)11-5-9(15)4-10(16)6-11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJFMVAVQIAILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=NN2C3=CC(=CC(=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)

cyanamide](/img/structure/B5602566.png)

![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)